Lipophilicity Advantage: 7-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine vs. Des-Methyl Analog (3-Nitro-1H-pyrrolo[2,3-c]pyridine)
The target compound exhibits a computed XLogP3 of 1.2 , whereas the des-methyl comparator 3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 67058-77-9) has an XLogP3-AA of 0.8 [1]. This ΔlogP of +0.4 represents a ~2.5-fold increase in predicted octanol/water partitioning, which is within the range known to affect passive membrane permeability and CYP450 binding [2]. The higher lipophilicity is directly attributable to the 7-methyl substituent, as all other structural features are identical between the two molecules.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-Nitro-1H-pyrrolo[2,3-c]pyridine: XLogP3-AA = 0.8 |
| Quantified Difference | ΔlogP = +0.4 (~2.5-fold higher partitioning) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.05.07); validated consensus method |
Why This Matters
For procurement decisions in drug discovery, a 0.4 logP difference is sufficient to alter a compound's position in Lipinski space and may disqualify the des-methyl analog as a physicochemical surrogate in lead optimization campaigns.
- [1] PubChem. 3-nitro-1H-pyrrolo[2,3-c]pyridine – Compound Summary. CID 12410855. XLogP3-AA = 0.8. Accessed 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (General reference establishing the significance of ΔlogP ≥ 0.3 for biological property differences.) View Source
